2-[(E)-(4-bromophenyl)diazenyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE is a compound that belongs to the class of azoimidazoles. These compounds are characterized by the presence of an azo group (-N=N-) linked to an imidazole ring. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE typically involves an azo coupling reaction. This reaction is carried out between 3,4-bis(4-methoxyphenyl)imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction conditions are usually mild, and the reaction is performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Oxidized products vary based on the oxidizing agent.
Reduction: Amines are the primary products.
Substitution: Substituted imidazoles with different functional groups.
Scientific Research Applications
2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and proteins. The azo group can undergo reversible photoisomerization, which allows the compound to act as a photoswitch. This property is particularly useful in photopharmacology, where light can be used to control the activity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Bromophenyl)diazenyl]phenol: Another azo compound with similar properties.
Other Azoimidazoles: Compounds with different substituents on the imidazole ring but similar azo linkage.
Uniqueness
2-[(1E)-2-(4-BROMOPHENYL)DIAZEN-1-YL]-4,5-DIPHENYL-1H-IMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective as a ligand in coordination chemistry and as a photoswitch in photopharmacology .
Properties
Molecular Formula |
C21H15BrN4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(4-bromophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C21H15BrN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
InChI Key |
PHYYTKXJEPZSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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